molecular formula C7H12O5 B163102 Cyclophellitol CAS No. 126661-83-4

Cyclophellitol

Cat. No.: B163102
CAS No.: 126661-83-4
M. Wt: 176.17 g/mol
InChI Key: YQLWKYQDOQEWRD-GEGSFZHJSA-N
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Description

Cyclophellitol is a potent irreversible inhibitor of beta-glucosidases. It is a cyclitol mimic of beta-glucose with an epoxide group in place of the acetal group found in glucosides. This compound was originally isolated from a species of Phellinus mushroom found in Japan . It has garnered significant interest due to its unique structure and potent inhibitory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclophellitol can be synthesized from commercially available D-glucoside through a series of reactions. The synthesis involves the conversion of D-glucoside into a cyclohexane ring via a Ferrier-II reaction mediated by palladium chloride. An epoxy ring is then formed stereoselectively . The introduction of a hydroxymethyl group as a C1 unit is achieved through regio- and stereoselective nucleophilic addition to the epoxy ring, followed by an elimination reaction to form the beta-epoxy ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above provides a foundation for potential large-scale production. The use of palladium chloride in the Ferrier-II reaction offers a mild and efficient method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Cyclophellitol undergoes acid-catalyzed ring-opening addition reactions with the catalytic nucleophile of retaining glycoside hydrolases. This reaction results in the formation of a stable ester linkage, leading to irreversible inhibition of the enzyme .

Common Reagents and Conditions:

Major Products: The primary product of this compound’s reaction with glycoside hydrolases is a covalent enzyme-inhibitor adduct, which is stable over time and results in irreversible inhibition .

Scientific Research Applications

Mechanism of Action

Cyclophellitol exerts its effects by mimicking the substrate-transition-state conformation characteristic of retaining beta-glucosidases. When recognized by the enzyme, this compound undergoes an acid-catalyzed ring-opening addition reaction with the catalytic nucleophile of the enzyme. This results in the formation of a stable ester linkage that cannot be hydrolyzed by the enzyme’s normal catalytic machinery, leading to irreversible inhibition .

Comparison with Similar Compounds

Cyclophellitol is unique due to its potent and irreversible inhibition of beta-glucosidases. Similar compounds include:

This compound’s unique structure and potent inhibitory properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

126661-83-4

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol

InChI

InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1

InChI Key

YQLWKYQDOQEWRD-GEGSFZHJSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O

SMILES

C(C1C(C(C(C2C1O2)O)O)O)O

Canonical SMILES

C(C1C(C(C(C2C1O2)O)O)O)O

Synonyms

1,6-epi-cyclophellitol
5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol
cyclophellitol
epi-CPL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclophellitol
Reactant of Route 2
Cyclophellitol
Reactant of Route 3
Cyclophellitol
Reactant of Route 4
Cyclophellitol
Reactant of Route 5
Cyclophellitol
Reactant of Route 6
Cyclophellitol

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